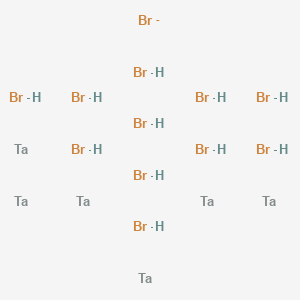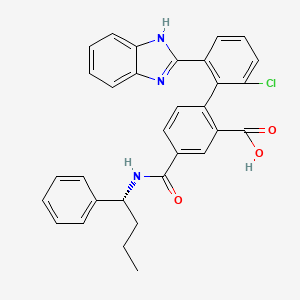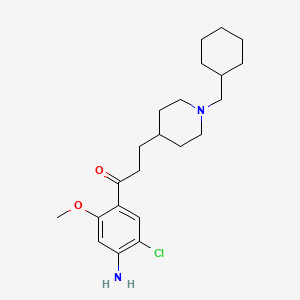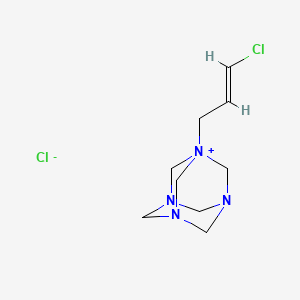![molecular formula C24H24N4O3 B10819301 (5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)
(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 32, identified by the PubMed ID 31675166, is a synthetic organic molecule known for its potent inhibitory activity against kallikrein-related peptidase 6 (KLK6). This compound was developed through structure-guided design and optimization of a lead molecule from a high-throughput screen . KLK6 is a serine protease implicated in various physiological and pathological processes, including inflammation and cancer .
Métodos De Preparación
The synthesis of compound 32 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against KLK6.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for compound 32 would likely involve optimization of the synthetic route to improve yield and scalability, as well as ensuring compliance with regulatory standards for purity and safety .
Análisis De Reacciones Químicas
Compound 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups present in compound 32 and the reaction conditions employed .
Aplicaciones Científicas De Investigación
Compound 32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KLK6 and its role in various chemical reactions.
Biology: Employed in biological assays to investigate the physiological and pathological functions of KLK6.
Medicine: Explored as a potential therapeutic agent for diseases involving KLK6, such as cancer and inflammatory disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting KLK6.
Mecanismo De Acción
The mechanism of action of compound 32 involves the inhibition of KLK6 activity. KLK6 is a serine protease that cleaves peptide bonds in proteins, and its inhibition by compound 32 prevents this proteolytic activity. The molecular target of compound 32 is the active site of KLK6, where it binds and blocks substrate access. This inhibition disrupts downstream signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Compound 32 is unique in its high potency and selectivity for KLK6 compared to other similar compounds. Some similar compounds include:
Compound 5: Another KLK6 inhibitor with lower potency.
DKFZ-251: A compound with moderate inhibitory activity against KLK6.
Compound 69: A tricyclic sulfone RORγ modulator with different target specificity.
The uniqueness of compound 32 lies in its optimized structure, which provides enhanced binding affinity and selectivity for KLK6, making it a valuable tool for studying this protease and its associated biological processes .
Propiedades
Fórmula molecular |
C24H24N4O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(5R)-3-(4-carbamimidoylphenyl)-N-[(1S)-1-naphthalen-1-ylpropyl]-2-oxo-1,3-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-2-20(19-9-5-7-15-6-3-4-8-18(15)19)27-23(29)21-14-28(24(30)31-21)17-12-10-16(11-13-17)22(25)26/h3-13,20-21H,2,14H2,1H3,(H3,25,26)(H,27,29)/t20-,21+/m0/s1 |
Clave InChI |
CZGQFMWYGXCTGQ-LEWJYISDSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H]3CN(C(=O)O3)C4=CC=C(C=C4)C(=N)N |
SMILES canónico |
CCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CN(C(=O)O3)C4=CC=C(C=C4)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)


![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)

![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)




![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)